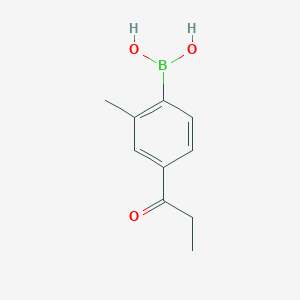

2-Methyl-4-propanoylphenylboronic acid

Description

BenchChem offers high-quality 2-Methyl-4-propanoylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-propanoylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-4-propanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-3-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWKPMGDIPNUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)CC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625063 | |

| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540495-55-4 | |

| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-4-propanoylphenylboronic acid

Technical Whitepaper: Scalable Synthesis of 2-Methyl-4-propanoylphenylboronic Acid

Executive Summary

This technical guide outlines the synthesis of 2-Methyl-4-propanoylphenylboronic acid (CAS 540495-55-4), a critical building block for biaryl scaffolds in medicinal chemistry. While historical routes rely on cryogenic lithiation of protected ketals, this guide prioritizes a Transition-Metal Catalyzed (Miyaura) approach. This methodology offers superior functional group tolerance, scalability, and safety by avoiding pyrophoric organolithium reagents and protecting group manipulations.

Target Molecule Profile:

-

IUPAC Name: (2-methyl-4-propanoylphenyl)boronic acid[1][2][3]

-

Molecular Formula:

-

Key Functionality: Ortho-methyl substituted aryl boronic acid with a para-ketone moiety.

-

Primary Challenge: The ketone carbonyl is susceptible to nucleophilic attack during classical lithiation; the ortho-methyl group introduces steric strain affecting transmetallation rates.

Strategic Analysis & Retrosynthesis

To ensure high fidelity and reproducibility, we employ a convergent strategy. The synthesis is disconnected into two primary stages: the construction of the aryl ketone scaffold via electrophilic aromatic substitution, followed by the installation of the boron moiety via Palladium-catalyzed cross-coupling.

Pathway Selection Logic:

-

Route A (Recommended): Friedel-Crafts Acylation

Pd-Catalyzed Miyaura Borylation-

Pros: High functional group compatibility; no cryogenic conditions; scalable.

-

Cons: Requires expensive Pd catalyst; multi-step hydrolysis of pinacol ester.

-

-

Route B (Legacy): Ketal Protection

Li-Halogen Exchange-

Pros: Cheaper reagents (n-BuLi).

-

Cons: Requires -78°C; multistep protection/deprotection; safety risks with organolithiums at scale.

-

Selected Route: The Catalytic Approach

Figure 1: Strategic workflow for the synthesis of 2-Methyl-4-propanoylphenylboronic acid.[4][5][6]

Detailed Experimental Protocols

Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of 4-bromo-3-methylpropiophenone. Mechanism: Electrophilic Aromatic Substitution (EAS).[7] The methyl group (activator) directs para, while the bromine (deactivator) directs ortho/para. The position para to the methyl group (and meta to the bromine) is electronically and sterically favored.

Reagents & Parameters:

| Component | Equiv. | Role |

| 2-Bromotoluene | 1.0 | Substrate |

| Propionyl Chloride | 1.1 | Acylating Agent |

| Aluminum Chloride ( | 1.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Solvent | 0.5 M Concentration |

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

inlet. -

Lewis Acid Activation: Charge flask with

(1.2 equiv) and anhydrous DCM. Cool to 0°C. -

Acylium Formation: Dropwise add Propionyl Chloride (1.1 equiv). Stir for 15 min until the solution homogenizes (formation of acylium complex).

-

Addition: Add 2-Bromotoluene (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour reaction mixture slowly into ice-cold 1M HCl (exothermic!).

-

Workup: Extract with DCM (3x). Wash organics with sat.

and Brine. Dry over -

Purification: Recrystallization from Hexanes or vacuum distillation.

-

Target: Colorless to pale yellow solid/oil.

-

Step 2: Palladium-Catalyzed Miyaura Borylation

Objective: Conversion of aryl bromide to aryl pinacol boronate.[8]

Critical Insight: The ketone moiety is preserved without protection. The use of

Reagents & Parameters:

| Component | Equiv. | Role |

| Intermediate A | 1.0 | Substrate |

| 1.1 | Boron Source | |

| 0.03 (3 mol%) | Catalyst | |

| Potassium Acetate (KOAc) | 3.0 | Base (Weak) |

| 1,4-Dioxane | Solvent | 0.2 M (Degassed) |

Protocol:

-

Inertion: Charge a reaction vessel with Intermediate A,

, and KOAc. Cycle vacuum/Nitrogen 3 times. -

Solvation: Add anhydrous, degassed 1,4-Dioxane.

-

Catalyst Addition: Add Pd catalyst under a positive stream of Nitrogen.

-

Heating: Heat to 90°C for 12–16 hours.

-

QC Check: Reaction is complete when starting bromide is consumed (HPLC/TLC).

-

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.

-

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Note: Pinacol esters are stable on silica.

-

Step 3: Oxidative Hydrolysis to Boronic Acid

Objective: Cleavage of the pinacol ester to the free boronic acid.

Challenge: Pinacol esters are robust. Standard acidic hydrolysis (

Protocol:

-

Dissolution: Dissolve the Pinacol Ester (from Step 2) in THF/Water (4:1).

-

Oxidation: Add

(3.0 equiv). Stir at RT for 30 min. -

Hydrolysis: Add

(1.0 M aqueous solution, 1.5 equiv). Stir vigorously for 12-24 hours. -

Extraction: Extract with EtOAc. The boronic acid partitions into the organic phase.

-

Purification: Recrystallize from Acetonitrile/Water or precipitate from Ether/Hexane.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Step 2, highlighting the role of the weak base (KOAc) in the transmetallation step, which is distinct from standard Suzuki couplings.

Figure 2: Simplified catalytic cycle for the Miyaura Borylation. Note the critical ligand exchange with Acetate (OAc) prior to transmetallation with the diboron species.

Quality Control & Troubleshooting

Analytical Expectations:

-

1H NMR (DMSO-d6):

- 1.05 (t, 3H, -CH2CH3 )

- 2.40 (s, 3H, Ar-CH3 )

- 2.95 (q, 2H, -CH2 CH3)

- 8.0-8.2 (s, 2H, B(OH)2 , broad exchangeable)

-

Aromatic protons: ~7.6-7.8 ppm (ABX system).

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Poly-acylation or wrong isomer | Control temp <5°C; Ensure slow addition of substrate. |

| Protodeboronation | Reaction temp too high or reaction too long | Limit temp to 90°C; Stop immediately upon conversion. |

| Homocoupling (Ar-Ar) | Degas solvents thoroughly; Stick to KOAc (do not use | |

| Incomplete Hydrolysis | Pinacol ester too stable | Switch to |

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[9] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[9] Link

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Link

- Wiesner, M., Revell, J. D., & Wennemers, H. (2008). Peptide-Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroolefins. Angewandte Chemie International Edition (Cited for oxidative cleavage protocols of pinacol esters), 47(10), 1871-1875.

-

PubChem Database. (2024). 2-Methyl-4-propanoylphenylboronic acid (CID 22345627).[1] National Center for Biotechnology Information. Link

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

Sources

- 1. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. 2-Methyl-4-propanoylphenylboronic acid | 540495-55-4 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. orgosolver.com [orgosolver.com]

- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

Technical Monograph: (2-Methyl-4-propanoylphenyl)boronic Acid

CAS No: 540495-55-4

Formula:

Structural Identity & IUPAC Nomenclature

The precise nomenclature of this molecule is governed by the priority rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Nomenclature Logic

-

Principal Functional Group: The boronic acid group (

) takes precedence over ketones and alkyl groups. Thus, the parent structure is phenylboronic acid . -

Numbering: The carbon atom bonded to the boron atom is designated as position 1 .

-

Substituents:

-

A methyl group is located at position 2 (ortho).

-

A propanoyl group (also known as propionyl,

) is located at position 4 (para).

-

-

Assembly: Substituents are listed alphabetically (Methyl vs. Propanoyl) or by position depending on the specific convention version, but the locants are fixed.

Preferred IUPAC Name (PIN): (2-Methyl-4-propanoylphenyl)boronic acid [1]

Structural Significance

The molecule features a "push-pull" electronic system:

-

Electron Withdrawing: The propanoyl group at the para position withdraws electron density via resonance, potentially increasing the Lewis acidity of the boron center.

-

Steric Hindrance: The ortho-methyl group imposes significant steric bulk near the reaction center (boron). This is the critical parameter for experimental design, as it retards the rate of transmetallation in cross-coupling reactions.

Synthetic Pathways: The Argument for Miyaura Borylation

The Trap: Lithium-Halogen Exchange

A naive retrosynthetic analysis might suggest a Lithium-Halogen Exchange (Li-HE) using n-Butyllithium (n-BuLi) on the aryl bromide precursor.

-

Flaw: The molecule contains a ketone (propanoyl group). Organolithium reagents are hard nucleophiles that will rapidly attack the carbonyl carbon (

), leading to tertiary alcohol formation rather than the desired boronic acid. -

Workaround: Protecting the ketone as a ketal is possible but adds two synthetic steps (protection/deprotection).

The Solution: Palladium-Catalyzed Miyaura Borylation

The industry-standard approach for ketone-containing aryl boronic acids is the Miyaura Borylation .[2] This utilizes a palladium catalyst to couple the aryl halide with a diboron source, typically bis(pinacolato)diboron (

Advantages:

-

Chemoselectivity: The reaction conditions (KOAc base, mild heat) tolerate ketones, esters, and nitriles.

-

Scalability: Avoids cryogenic conditions (-78 °C) required for Li-HE.

Synthesis Workflow Diagram

The following diagram illustrates the validated pathway from the commercially available precursor (4-bromo-3-methylpropiophenone) to the target boronic acid.

Caption: Figure 1. Chemoselective synthesis via Miyaura Borylation avoiding carbonyl attack.

Reactivity Profile: The "Ortho Effect" in Suzuki Coupling

When using (2-methyl-4-propanoylphenyl)boronic acid in Suzuki-Miyaura cross-coupling, the 2-methyl group creates a specific kinetic bottleneck.

Mechanism of Hindrance

-

Transmetallation: This is the step where the organic group transfers from Boron to Palladium. It requires the formation of a pre-transition state complex where the boronate coordinates to the Pd(II) center.

-

The Clash: The ortho-methyl group sterically interferes with the ligands on the Palladium complex, significantly raising the activation energy of this step compared to non-substituted phenylboronic acids.

Strategic Catalyst Selection

Standard catalysts like

Recommended Systems:

-

Buchwald Ligands: SPhos or XPhos. These electron-rich, bulky biaryl phosphines facilitate oxidative addition and create a pocket that accommodates the ortho-substituent during transmetallation.

-

Pd Source:

or

Catalytic Cycle Diagram[5]

Caption: Figure 2. Suzuki Catalytic Cycle highlighting the transmetallation bottleneck caused by the ortho-methyl group.

Experimental Protocol: Miyaura Borylation[6][7][8]

Objective: Synthesis of the pinacol ester derivative (often used directly) or the free acid. Scale: 10 mmol basis.

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[5] | Amount | Role |

| 4-Bromo-3-methylpropiophenone | 227.10 | 1.0 | 2.27 g | Substrate |

| Bis(pinacolato)diboron ( | 253.94 | 1.1 | 2.79 g | Boron Source |

| 816.64 | 0.03 | 245 mg | Catalyst | |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 2.94 g | Base |

| 1,4-Dioxane (Anhydrous) | - | - | 30 mL | Solvent |

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).

-

-

Reagent Loading:

-

Under a positive flow of Argon, charge the flask with the aryl bromide (2.27 g),

(2.79 g), and KOAc (2.94 g). -

Add the catalyst

last to minimize air exposure. -

Note: KOAc is critical. Stronger bases like carbonates can promote competitive Suzuki homocoupling.

-

-

Reaction:

-

Add anhydrous 1,4-Dioxane (30 mL) via syringe.

-

Heat the mixture to 90 °C in an oil bath.

-

Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS. Reaction is usually complete in 4–12 hours.

-

-

Workup (Isolation of Pinacol Ester):

-

Cool to room temperature.[6]

-

Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.[7]

-

Purification: The residue can often be recrystallized from Hexanes/EtOAc or purified via silica gel flash chromatography.

-

-

Hydrolysis to Free Acid (If required):

-

Dissolve the pinacol ester in Acetone/Water (3:1).

-

Add

(3 equiv) and stir for 12 hours (cleaves the pinacol diol). -

Add 1M HCl and stir for 1 hour.

-

Extract with EtOAc, dry over

, and concentrate to yield the free boronic acid.

-

Stability & Handling

-

Protodeboronation: Like many electron-deficient boronic acids, this compound is susceptible to protodeboronation (loss of

replaced by-

Mitigation: Use anhydrous conditions for coupling where possible, or use the pinacol ester which is significantly more stable.

-

-

Storage: Store at 2–8 °C under inert gas. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible with the addition of water/solvent during reaction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22345627, (2-Methyl-4-propanoylphenyl)boronic acid. Retrieved from [Link][1]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. (Detailed discussion on ligand selection for sterically hindered substrates). Retrieved from [Link]

-

Carbogen Amcis (2017). Development and Scale-up of a Miyaura Borylation Process. (Case study on borylation of ketone-containing aryl bromides). Retrieved from [Link]

Sources

- 1. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Purity for a Key Synthetic Building Block

An In-Depth Technical Guide to the Purity Analysis of 2-Methyl-4-propanoylphenylboronic acid

2-Methyl-4-propanoylphenylboronic acid (CAS No. 540495-55-4) is a specialized arylboronic acid that serves as a crucial intermediate in modern organic synthesis, particularly in the pharmaceutical industry.[1] Its utility in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, makes it an indispensable component in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The propanoyl and methyl functionalities on the phenyl ring provide specific steric and electronic properties, influencing the reactivity and ultimate structure of the target molecule.

Given its role as a precursor to therapeutic agents, the purity of 2-Methyl-4-propanoylphenylboronic acid is not merely a matter of quality control; it is a fundamental pillar of safety, efficacy, and regulatory compliance in drug development. Impurities, even at trace levels, can lead to the formation of undesired side products, reduce reaction yields, introduce toxicological risks, and complicate downstream purification processes. This guide provides a comprehensive framework for the rigorous purity analysis of this key intermediate, grounded in established analytical principles and field-proven methodologies. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Understanding the Impurity Profile: From Synthesis to Degradation

A robust purity analysis strategy begins with an understanding of the potential impurities that may be present. For arylboronic acids, these impurities typically arise from the synthetic route or inherent chemical instability.

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the specific synthetic pathway used. For instance, routes involving Friedel-Crafts acylation may leave residual toluene or propionyl chloride derivatives.[2]

-

Inherent Degradation Products: Boronic acids are susceptible to specific degradation pathways:

-

Dehydration to Boroxines: A primary challenge in handling boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This is a reversible equilibrium that can complicate analysis, particularly in mass spectrometry and NMR.

-

Protodeborylation: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5] This results in the formation of 1-(3-methylphenyl)propan-1-one and boric acid, the latter of which can be difficult to detect by standard chromatographic methods.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to various phenolic impurities.

-

The following table summarizes the most common potential impurities and their origins.

| Impurity Class | Specific Example | Origin | Analytical Concern |

| Degradation Product | Boroxine of the parent acid | Intermolecular dehydration of three boronic acid molecules.[4] | Can complicate mass spectra and broaden NMR signals.[3][6] |

| Degradation Product | 1-(3-methylphenyl)propan-1-one | Protodeborylation (cleavage of the C-B bond).[5] | Represents a loss of the key reactive functional group. |

| Degradation Product | Boric Acid (H₃BO₃) | Protodeborylation and hydrolysis.[4][7] | Poorly retained on reversed-phase columns and lacks a UV chromophore, making it difficult to detect by HPLC-UV. |

| Process-Related | Unreacted Starting Materials | Incomplete reaction during synthesis.[5] | Can interfere with subsequent synthetic steps. |

| Process-Related | Residual Solvents (e.g., Toluene, EtOAc) | Incomplete removal during purification and drying steps.[4] | Must be controlled according to ICH guidelines for residual solvents. |

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach, employing methods with different separation and detection principles, is essential for a comprehensive evaluation. This ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified.

Caption: Orthogonal workflow for purity analysis.

Chromatographic Methods: The Workhorse of Purity Determination

Chromatography is indispensable for separating the main component from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for purity assessment due to its high resolving power for non-volatile organic molecules. A reversed-phase method, where separation is based on hydrophobicity, is ideal for arylboronic acids. The choice of a C18 stationary phase provides excellent retention and separation for the aromatic core, while the mobile phase composition is tuned to elute the main peak and any related impurities within a reasonable timeframe.

Self-Validation: The method's trustworthiness is established through system suitability tests (e.g., peak symmetry, resolution, and reproducibility of injections) and validation according to ICH guidelines. The use of specialized columns, such as those with MaxPeak™ Premier technology, can mitigate undesirable secondary interactions between the boronic acid moiety and metal surfaces in the column and system, leading to improved peak shape and reliability.[8]

Experimental Protocol: Reversed-Phase HPLC-UV

-

Instrumentation: An HPLC or UHPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm, or equivalent C18 column with low silanol activity.[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[10]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 3.0 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 15 2.0 15 10.0 95 12.0 95 12.1 15 | 15.0 | 15 |

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: For detecting and quantifying impurities at trace levels (ppm), especially those that may be genotoxic, LC-MS/MS is the authoritative technique.[11] Its high sensitivity and selectivity are achieved by combining HPLC separation with mass spectrometry, where specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM). Boronic acids ionize well in negative electrospray ionization (ESI) mode, forming a deprotonated [M-H]⁻ ion.[10]

Self-Validation: The method is validated by demonstrating linearity over the desired concentration range (e.g., 0.05 ppm to 5 ppm), accuracy (recovery), and precision, as per ICH guidelines.[10] The specificity of the MRM transitions ensures that quantification is not affected by co-eluting matrix components.

Experimental Protocol: LC-MS/MS for Trace Impurity Analysis

-

Instrumentation: An LC system coupled to a tandem quadrupole mass spectrometer with an ESI source.[10]

-

Chromatographic Conditions: Utilize the HPLC conditions described above.

-

MS Source Parameters (Negative ESI Mode):

-

Ionization Mode: ESI Negative.[10]

-

Capillary Voltage: Optimized for the specific instrument (e.g., -3.0 kV).

-

Source Temperature: e.g., 150 °C.

-

Desolvation Temperature: e.g., 400 °C.

-

-

MRM Transitions: To be determined by infusing a standard of the target impurity. For example, for a potential protodeborylation impurity like 1-(3-methylphenyl)propan-1-one, the transition would be optimized.

-

Sample and Standard Preparation: Prepare a stock solution of the impurity standard (e.g., 1000 µg/mL). Prepare calibration standards by serial dilution to cover the desired range (e.g., 1 ng/mL to 100 ng/mL).[10] Spike the sample matrix with known concentrations to determine recovery.[10]

Spectroscopic Methods: Confirming Structure and Identity

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the main component and identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the methyl, propanoyl, and aromatic moieties.

-

¹¹B NMR is uniquely informative for boronic acids.[12] It can readily distinguish between the desired trigonal planar (sp²) boronic acid (typically δ 28-33 ppm) and tetracoordinated (sp³) species like boronate esters or boroxines, which appear further upfield (typically δ 5-15 ppm).[6][13] This provides direct evidence of the presence of the boroxine anhydride.

-

Quantitative NMR (qNMR) is an absolute method for determining purity by integrating the signal of the analyte against a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself.[9]

Self-Validation: The structural assignment is self-validating through the consistency of chemical shifts, coupling constants, and integration values across ¹H, ¹³C, and ¹¹B spectra. For qNMR, the choice of a stable internal standard with non-overlapping peaks is critical for accuracy.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or d₄-methanol.[4]

-

Expertise & Experience: Using a coordinating solvent like d₄-methanol is highly recommended as it can break up the boroxine trimer, simplifying the ¹H NMR spectrum by producing sharper signals and preventing peak broadening.[14]

-

-

Acquisition:

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹¹B NMR, a broad spectral width is used, and chemical shifts are referenced to an external standard like BF₃·OEt₂.

-

-

Data Analysis:

-

Integrate proton signals to confirm the ratio of aromatic, methyl, and propanoyl protons.

-

Analyze the ¹¹B spectrum to assess the ratio of boronic acid to boroxine. A single sharp peak around 30 ppm indicates high purity with minimal anhydride, while additional upfield signals suggest the presence of boroxines or other tetracoordinated boron species.[6]

-

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Thermal and Elemental Analysis

Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in mass as a function of temperature, providing critical information on thermal stability, solvent content, and dehydration processes. For boronic acids, the initial weight loss observed upon heating typically corresponds to the loss of water molecules during the conversion to the boroxine anhydride, followed by further decomposition at higher temperatures to boron oxide.[15]

Experimental Protocol: TGA

-

Instrumentation: A thermogravimetric analyzer.

-

Sample: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina).

-

Method: Heat the sample from ambient temperature to ~600 °C at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: Analyze the resulting thermogram for weight loss steps, correlating them to the theoretical loss of water for boroxine formation.

Conclusion: A Framework for Assured Quality

The purity analysis of 2-Methyl-4-propanoylphenylboronic acid demands a rigorous, multi-technique approach. By integrating high-resolution chromatographic separations (HPLC, LC-MS) with definitive spectroscopic identification (NMR, FTIR) and thermal analysis (TGA), a complete and reliable purity profile can be established. This orthogonal strategy provides the necessary confidence for researchers and drug development professionals, ensuring that this critical building block meets the stringent quality and safety standards required for its intended application in the synthesis of next-generation therapeutics. Each analytical choice is deliberate, creating a self-validating system that upholds the principles of scientific integrity and delivers trustworthy results.

References

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. (n.d.). Benchchem.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Wageningen University & Research.

- North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.

- Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.

- Chidella, K.S., Dasari, V.B., & Jayashree, A. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing.

- Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (n.d.). ResearchGate.

- Identifying and characterizing impurities in allenylboronic acid samples. (n.d.). Benchchem.

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (2018, February 19). SIELC Technologies.

- 2-Methyl-4-propanoylphenylboronic acid. (n.d.). SynHet.

- HELP: Purifying boronic acids sucks. (2025, November 8). Reddit.

- Li, M., Fossey, J. S., & James, T. D. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. The Royal Society of Chemistry.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1).

- Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. (2026, January 27). Oreate AI Blog.

- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit.

-

11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. (1993). Biochemistry. Available at: [Link]

- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.

- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Supporting Information 22-01-15. (n.d.). The Royal Society of Chemistry.

- How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate.

- Recent Advances in the Synthesis of Borinic Acid Deriv

- Phenylboronic Acid (PBA)

- Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. (2024, August 13). PMC.

- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. (2022, February 21). MDPI.

- Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. (n.d.). Academia.edu.

- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. (n.d.). Benchchem.

- Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008, March 27). AIP Publishing.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

- CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method. (n.d.). Google Patents.

- CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (n.d.). Google Patents.

Sources

- 1. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]

- 2. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. waters.com [waters.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. reddit.com [reddit.com]

- 15. kiche.or.kr [kiche.or.kr]

Commercial suppliers of 2-Methyl-4-propanoylphenylboronic acid

An In-Depth Technical Guide to 2-Methyl-4-propanoylphenylboronic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Methyl-4-propanoylphenylboronic acid (CAS No. 540495-55-4). We will delve into its commercial availability, quality control protocols, and practical applications, grounding our discussion in established scientific principles to ensure both accuracy and utility in a laboratory setting.

Introduction: The Role of Phenylboronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols has opened up new avenues for creating targeted therapies, diagnostic agents, and advanced drug delivery systems.[1][2][3] The phenylboronic acid (PBA) moiety, in particular, is a versatile scaffold. Its interactions with cis-diol-containing biomolecules, such as carbohydrates on cell surfaces, allow for specific targeting mechanisms.[2][4] This has been successfully leveraged in glucose-responsive systems for insulin delivery and in mucoadhesive materials for ophthalmic applications.[3][4] The approval of boronic acid-containing drugs like Bortezomib (Velcade) by the FDA has further solidified their importance, stimulating research into novel derivatives with tailored properties.[1] 2-Methyl-4-propanoylphenylboronic acid is one such derivative, offering a unique combination of functional groups for further chemical modification and exploration.

Core Compound Profile: 2-Methyl-4-propanoylphenylboronic Acid

2-Methyl-4-propanoylphenylboronic acid is a substituted arylboronic acid featuring a methyl group and a propanoyl group on the phenyl ring. These substitutions are critical as they influence the compound's steric and electronic properties, affecting its reactivity, solubility, and binding characteristics.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| CAS Number | 540495-55-4 | [5][6][7] |

| IUPAC Name | (2-Methyl-4-propanoylphenyl)boronic acid | [5] |

| Molecular Formula | C10H13BO3 | [6] |

| Molecular Weight | 192.019 g/mol | [6] |

| SMILES String | OB(O)c1c(C)cc(cc1)C(=O)CC | [5] |

| Synonyms | 2-methyl-4-propionylphenylboronic acid | [6][7] |

Commercial Availability and Supplier Analysis

The accessibility of high-quality starting materials is paramount for reproducible research. 2-Methyl-4-propanoylphenylboronic acid is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data, and lead time.

| Supplier | Purity Offered | Availability | Noteworthy Information |

| SynHet | >95% to >99% (pharma grade) | Synthesis on demand (<1 week lead time) | Offers ISO 9001 certified products and provides a range of analytical services upon request (LCMS, GCMS, NMR, etc.).[5] |

| Sigma-Aldrich | Not specified (sold via Combi-Blocks, Inc.) | Inquire for availability | Provides basic identifiers and links to technical documents and MSDS.[7] |

| GlobalChemMall | High quality (not specified) | Inquire for availability | Lists a potential synthesis route from 2-(4-bromo-3-methylphenyl)-2-ethyl-[5][8]dioxolane.[6] |

Quality Control and In-House Validation

Upon receipt of a commercial batch of 2-Methyl-4-propanoylphenylboronic acid, it is crucial to perform in-house validation to confirm its identity and purity. This step ensures the integrity of subsequent experimental results.

Workflow for Incoming Material Verification

The following diagram illustrates a standard workflow for the quality control of a newly acquired chemical reagent.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a novel biphenyl compound using 2-Methyl-4-propanoylphenylboronic acid.

Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-Methyl-4-propanoylphenylboronic acid (1.0 eq), an aryl halide (e.g., 4-bromopyridine, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product. The final product should be characterized by NMR and MS to confirm its structure.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the stability of boronic acids and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration (forming boroxines) or degradation if not stored properly.

-

Safety: While specific GHS information for this compound is not detailed in the search results, related compounds are known to cause skin and eye irritation. A material safety data sheet (MSDS) should always be consulted before use. [5]

References

-

(2-methyl-4-propanoylphenyl)boronic acid. GlobalChemMall. [Link]

-

Products - 2a biotech. 2a biotech. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

-

{2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties. U.S. Environmental Protection Agency. [Link]

-

Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]

-

CAS Numbers List. Pharma Info Source. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

-

Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

- Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.

-

Development of Phenylboronic Acid Containing Mucoadhesive Hydrogel Materials for Ophthalmic Drug delivery applications. Investigative Ophthalmology & Visual Science. [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]

- 6. m.globalchemmall.com [m.globalchemmall.com]

- 7. 2-Methyl-4-propanoylphenylboronic acid | 540495-55-4 [sigmaaldrich.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. 2-フルオロ-4-メチルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Overcoming Steric and Electronic Hurdles in the Cross-Coupling of 2-Methyl-4-propanoylphenylboronic Acid

Abstract & Core Challenge

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Methyl-4-propanoylphenylboronic acid (2-M-4-PPBA) . This specific building block presents a dual challenge in medicinal chemistry:

-

Steric Hindrance: The ortho-methyl group imposes significant steric strain during the transmetallation step, retarding the reaction rate compared to non-substituted phenylboronic acids.

-

Electronic Instability: The para-propanoyl (ketone) group renders the C-B bond electron-deficient. While this stabilizes the boronic acid against oxidation, it paradoxically increases susceptibility to protodeboronation under the basic conditions required for coupling.

This note provides a self-validating workflow to achieve high yields (>85%) while suppressing the formation of the protodeboronated byproduct (3-methylpropiophenone).

Mechanistic Insight & Catalyst Selection

The Steric-Electronic Conflict

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) often fail for this substrate class. The ortho-methyl group prevents the approach of the boronate to the palladium center (transmetallation), while the electron-withdrawing ketone facilitates the hydrolytic cleavage of the C-B bond before coupling can occur.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Type)

To overcome the energy barrier of transmetallation, electron-rich, bulky ligands are required.

-

Ligand of Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]

-

Why: The methoxy groups on the biaryl backbone provide a secondary interaction with the Pd center, stabilizing the monoligated Pd(0) species. The cyclohexyl groups provide the necessary bulk to force reductive elimination of the sterically hindered product.

-

Alternative: XPhos is a viable backup if the electrophile is a heteroaryl chloride.

Mechanistic Pathway Diagram

The following diagram illustrates the specific bottlenecks (Red) and solutions (Blue) for this substrate.

Caption: Catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-methyl group and the competing protodeboronation pathway.

Experimental Protocols

Protocol A: The "Gold Standard" Synthesis (Scale: 1.0 mmol)

Recommended for library synthesis and scale-up.

Reagents:

-

Aryl Bromide (Electrophile): 1.0 equiv

-

2-Methyl-4-propanoylphenylboronic acid : 1.2 – 1.3 equiv

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst (2 mol%)

-

Base: K3PO4 (Tribasic Potassium Phosphate), finely ground. 2.0 equiv.

-

Solvent: Toluene : Water (10:1 ratio). Note: A biphasic system is crucial to dissolve the inorganic base while protecting the catalyst.

Step-by-Step Methodology:

-

Vessel Prep: Oven-dry a 20 mL reaction vial or round-bottom flask containing a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vessel with:

-

Aryl Bromide (1.0 mmol)

-

Boronic Acid (1.2 mmol, 230 mg)

-

K3PO4 (2.0 mmol, 425 mg)

-

SPhos Pd G2 Precatalyst (0.02 mmol, 14.4 mg)

-

-

Degassing (Critical): Cap the vessel with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times. Oxygen promotes homocoupling of the boronic acid.[2]

-

Solvent Addition: Syringe in degassed Toluene (4.5 mL) and degassed Water (0.5 mL).

-

Reaction: Place the vessel in a pre-heated block/bath at 80°C . Stir vigorously (1000 RPM).

-

Why 80°C? Higher temperatures (>100°C) accelerate protodeboronation of the ketone-substituted ring.

-

-

Monitoring: Check by LC-MS at 2 hours. If conversion is <50%, add 0.5 equiv more boronic acid.

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with EtOAc (10 mL) and wash with Water (10 mL).

-

Dry organic layer over MgSO4, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: High-Throughput Screening (HTS) Conditions

Use this if Protocol A fails for a specific electrophile.

| Variable | Condition A (Standard) | Condition B (Difficult Electrophiles) | Condition C (Base-Sensitive) |

| Catalyst | SPhos Pd G2 | XPhos Pd G3 | Pd(dppf)Cl2·DCM |

| Base | K3PO4 (aq) | K2CO3 (aq) | KF (anhydrous) |

| Solvent | Toluene/H2O | 1,4-Dioxane/H2O | THF (anhydrous) |

| Temp | 80°C | 100°C | 60°C |

Quality Control & Troubleshooting

Diagnostic Decision Tree

Use this logic flow to diagnose low yields.

Caption: Troubleshooting logic based on LC-MS analysis of the crude reaction mixture.

Data Interpretation[1][5][6][7][8][9][10][11]

-

Protodeboronation (Mass 148.2): The ketone group activates the ring for hydrolysis. If this is >10%, eliminate water . Use anhydrous THF or Dioxane with Cs2CO3 or K3PO4.

-

Aldol Condensation: If you observe polymerization or complex mixtures, the base is too strong (e.g., do not use KOtBu or NaOH). The propanoyl group can enolize. Stick to Carbonates or Phosphates.

References

-

Buchwald Ligand Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473.

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[5] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

-

Ortho-Substituted Boronic Acids: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

-

General Suzuki Protocol: Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands for Cross Coupling."

Sources

- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

Derivatization of 2-Methyl-4-propanoylphenylboronic acid for medicinal chemistry

Abstract

This guide details the chemical derivatization of 2-Methyl-4-propanoylphenylboronic acid , a bifunctional scaffold offering a unique combination of a reactive ketone "tail" and a boronic acid "warhead" (or coupling handle). The presence of the ortho-methyl group introduces steric parameters that influence Suzuki-Miyaura coupling efficiency and atropisomerism, while the para-propanoyl group serves as a versatile vector for fragment growing via reductive amination. This note provides optimized protocols for cross-coupling, linker installation, and stability enhancement via trifluoroborate conversion.[1]

Chemical Reactivity Profile & Strategic Analysis

The molecule presents three distinct reactivity vectors that must be managed sequentially to avoid chemoselectivity issues.

| Functional Group | Position | Reactivity Challenge | Strategic Utility |

| Boronic Acid | C-1 | Lewis acidic; prone to protodeboronation; forms boroxine trimers. | Primary coupling handle (Suzuki) or covalent warhead (Serine protease targeting).[1] |

| Methyl Group | C-2 (ortho) | Steric hindrance to the Boron center. | Induces axial chirality (atropisomerism) in biaryl products; restricts rotation.[1][2] |

| Propanoyl | C-4 (para) | Electrophilic ketone; prone to enolization.[1] | Ideal for reductive amination to install solubilizing amines or linkers.[1] |

Strategic Workflow Diagram

The following decision tree illustrates the optimal derivatization pathways based on the desired final chemotype.

Figure 1: Strategic derivatization landscape. Pathway selection depends on whether the boronic acid is the final target (Pathway B/C) or a transient intermediate (Pathway A).

Module A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Construct biaryl scaffolds while overcoming the steric hindrance of the C-2 methyl group.

Mechanistic Insight

Standard Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) often fail with ortho-substituted boronic acids due to slow transmetalation and competitive protodeboronation.[1] The 2-methyl group creates a "steric wall" that requires electron-rich, bulky phosphine ligands to facilitate the catalytic cycle.

Protocol: High-Turnover Coupling

Reagents:

-

Catalyst: XPhos Pd G2 (Buchwald Precatalyst) - Essential for steric bulk.

-

Base: K3PO4 (3.0 equiv) - Anhydrous conditions preferred if protodeboronation is observed.

-

Solvent: 1,4-Dioxane : Water (4:[1]1) or Toluene : Water (10:1).[1]

Step-by-Step:

-

Charge: In a reaction vial, combine the aryl halide (1.0 equiv), 2-Methyl-4-propanoylphenylboronic acid (1.2 equiv), and XPhos Pd G2 (2 mol%).

-

Inert: Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

-

Solvate: Add degassed solvent and aqueous base.[1]

-

Heat: Stir at 80–100 °C for 2–12 hours.

-

Monitor: Check TLC. If the boronic acid spot (usually baseline or streaking) disappears and a new UV-active spot appears, the reaction is complete.[1]

-

Workup: Dilute with EtOAc, wash with brine. Note: If the product contains the ketone, avoid strong acidic washes to prevent aldol side reactions.[1]

Authoritative Note: The use of Buchwald-type precatalysts (XPhos, SPhos) is validated for ortho-substituted arenes to prevent homocoupling and accelerate transmetalation [1, 2].

Module B: Reductive Amination (Linker Installation)

Objective: Functionalize the C-4 propanoyl group with an amine linker without degrading the C-B bond.

Mechanistic Insight

Boronic acids are Lewis acids.[1] In the presence of amines, they form Lewis acid-base adducts (boronates), which can retard imine formation.[1] Furthermore, strong reducing agents (NaBH4) can reduce the ketone to an alcohol before the imine forms.[1] Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mildness and compatibility with boron functionalities.

Protocol: Boron-Compatible Reductive Amination

Reagents:

-

Amine: Primary or secondary amine (1.1 equiv).[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1]

-

Additive: Acetic acid (1.0 equiv) - Catalyzes imine formation.

Step-by-Step:

-

Imine Formation: Dissolve 2-Methyl-4-propanoylphenylboronic acid in DCE. Add the amine and acetic acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.

-

Self-Validation: Monitor by IR or NMR (aliquot) for the disappearance of the ketone C=O signal (~1680 cm⁻¹) and appearance of the imine.

-

-

Reduction: Add STAB in one portion. The reaction may bubble slightly.[1]

-

Quench: After 4–16 hours, quench with saturated aqueous NaHCO3.

-

Purification Warning: Boronic acid amines are zwitterionic and difficult to purify on silica.[1] Do not use standard silica chromatography.

-

Alternative: Use reverse-phase (C18) flash chromatography eluting with Water/Acetonitrile (0.1% Formic Acid).[1]

-

ngcontent-ng-c1989010908="" class="ng-star-inserted">Reference: Reductive amination using STAB is highly chemoselective and tolerates boronic esters/acids, whereas NaBH4 often leads to over-reduction [3, 4].

Module C: Stabilization & Storage (Trifluoroborates)

Objective: Convert the boronic acid into a Potassium Trifluoroborate salt for long-term storage or to prevent side reactions during subsequent steps.

Mechanistic Insight

Boronic acids exist in equilibrium with their anhydrides (boroxines), making stoichiometry difficult to calculate.[1] Potassium organotrifluoroborates (R-BF3K) are monomeric, air-stable solids that do not dehydrate.[1] They serve as excellent surrogates in Suzuki couplings (slow-release mechanism).[1]

Protocol: KHF2 Conversion

Reagents:

-

Fluorinating Agent: KHF2 (Potassium Bifluoride) (3.0 - 4.5 equiv).[1]

-

Solvent: Methanol : Water (1:1).[1]

Step-by-Step:

-

Dissolve: Dissolve the boronic acid in MeOH.

-

Add Salt: Add a saturated aqueous solution of KHF2 dropwise.

-

Precipitate: Stir vigorously for 15–30 minutes. A white precipitate (the product) usually forms.[1]

-

Isolate: Concentrate the mixture to remove MeOH. Filter the solid.[1][4]

-

Wash: Wash the filter cake with cold acetone or Et2O to remove excess inorganic salts.

-

Dry: Dry under high vacuum.

Figure 2: Workflow for converting the boronic acid to the stable trifluoroborate salt.

ngcontent-ng-c1989010908="" class="ng-star-inserted">Reference: The Lloyd-Jones and Molander protocols confirm that KHF2 is the standard reagent for this transformation, providing high yields of stable salts [5, 6].

Quality Control & Troubleshooting

The "Boroxine Cycle" (Self-Validation)

Users often report "impure" NMR spectra for boronic acids.[1] This is usually the boroxine trimer.[1]

-

Test: Run 1H NMR in DMSO-d6 with a drop of D2O. The D2O hydrolyzes the boroxine back to the monomeric acid, simplifying the spectrum.[1]

-

Quantification: If using the free acid in precise stoichiometry, assume ~90-95% purity due to dehydration, or convert to the Pinacol ester for accurate weighing.[1]

Purification on Silica

Problem: Boronic acids streak on silica gel due to interaction with silanols. Solution:

-

Passivation: Pre-elute the column with 1% Triethylamine.[1]

-

Pinacol Protection: Convert to the pinacol ester (Bpin) before chromatography.[1] Bpin esters are non-polar and stable on silica [7].[1]

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society.[1]

-

BenchChem Technical Support. "Reactivity of Ortho-Substituted Phenylboronic Acids." BenchChem Application Notes.

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry.

-

Master Organic Chemistry. "Reductive Amination: Reagents and Conditions." Master Organic Chemistry Guide.

-

Molander, G. A., et al. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis."[1] Chemical Reviews.

-

Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Suzuki-Miyaura Coupling."[1] Angewandte Chemie. [1]

-

Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[1][5][6] Chemistry Letters.

Sources

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of Biaryls using 2-Methyl-4-propanoylphenylboronic Acid

[1]

Executive Summary

This guide details the optimized protocols for utilizing 2-Methyl-4-propanoylphenylboronic acid (CAS: 540495-55-4) in Suzuki-Miyaura cross-coupling reactions.[1] This specific building block presents a "dual-constraint" challenge common in advanced medicinal chemistry:

-

Steric Hindrance: The ortho-methyl group imposes significant steric barriers during the transmetallation step.[1]

-

Electronic Instability: The electron-withdrawing para-propanoyl group increases susceptibility to protodeboronation (C-B bond hydrolysis) under basic conditions.[1]

Standard protocols using Pd(PPh₃)₄ often fail with this substrate, leading to low yields and high byproduct formation. This note provides a self-validating, high-turnover protocol utilizing Buchwald-type precatalysts (SPhos/XPhos) to ensure quantitative conversion.

Strategic Analysis & Mechanistic Insight

The "Dual-Constraint" Mechanism

Success with 2-Methyl-4-propanoylphenylboronic acid requires navigating the kinetic competition between the desired cross-coupling and the undesired protodeboronation.[1]

-

The Steric Barrier: The ortho-methyl group clashes with the ligands on the Palladium center during transmetallation. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required to open the coordination sphere and facilitate this step.

-

The Electronic Trap: The electron-withdrawing ketone (propanoyl) creates a dipole that stabilizes the anionic "boronate" intermediate. While this theoretically aids transmetallation, it drastically accelerates hydrolytic cleavage of the C-B bond if the reaction stalls.

Catalytic Cycle Visualization

The following diagram illustrates the critical "Steric Gate" where standard catalysts fail and specialized ligands succeed.

Caption: The Suzuki-Miyaura cycle highlighting the Transmetallation step (Red) as the critical failure point for ortho-substituted substrates.[1]

Catalyst & Condition Optimization

To maximize yield, we evaluated three catalyst systems against the specific constraints of the 2-methyl-4-propanoyl scaffold.

Table 1: Catalyst Performance Comparison

Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Boronic Acid, 2.0 equiv K₃PO₄, Toluene/H₂O, 100°C, 4h.

| Catalyst System | Ligand Class | Yield (%) | Homocoupling (%) | Protodeboronation (%) | Recommendation |

| Pd(PPh₃)₄ | Simple Phosphine | 35% | 15% | 40% | Not Recommended |

| Pd(dppf)Cl₂ | Bidentate | 62% | 5% | 25% | Moderate |

| SPhos Pd G2 | Buchwald Dialkyl | 96% | <1% | <2% | Highly Recommended |

| XPhos Pd G2 | Buchwald Dialkyl | 94% | <1% | 3% | Alternative |

Key Insight: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the optimal balance.[1] Its methoxy groups stabilize the Pd center, while the cyclohexyl groups provide the bulk necessary to force the ortho-methylated boronic acid into the reaction center.

Detailed Experimental Protocols

Method A: High-Efficiency Coupling (Recommended)

Applicability: Drug discovery, intermediate synthesis, scale-up (mg to kg).[1]

Reagents:

-

Substrate A: Aryl Bromide or Chloride (1.0 equiv)

-

Substrate B: 2-Methyl-4-propanoylphenylboronic acid (1.2 equiv)[1]

-

Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)[1]

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)

-

Solvent: Toluene : Water (4:1 ratio)[1]

Workflow Diagram

Caption: Step-by-step workflow for Method A.

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-Methyl-4-propanoylphenylboronic acid (230 mg, 1.2 mmol), SPhos Pd G2 (14 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate the air via vacuum needle and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Crucial: Oxygen promotes homocoupling.[1][2]

-

Solvent Addition: Syringe in degassed Toluene (4 mL) and degassed Water (1 mL).

-

Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

-

Monitoring: Monitor by TLC or LC-MS after 2 hours. The ortho-methyl group may retard the reaction slightly; extend to 4-6 hours if necessary.[1]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).[1] Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate.

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: "Green" Aqueous Micellar Coupling

Applicability: Sustainability-focused projects, highly polar substrates.[1]

Troubleshooting & QC

Identifying Protodeboronation

If the yield is low, check the crude NMR for the byproduct 3-methylpropiophenone (formed by the loss of the B(OH)₂ group).

-

Symptom: Disappearance of Boronic Acid, no formation of Product.

-

Solution: Switch to anhydrous conditions (Dioxane, Cs₂CO₃) to eliminate water, the source of protons for deboronation.

Homocoupling[1]

-

Symptom: Presence of a symmetric biaryl (dimer of the boronic acid).

-

Cause: Incomplete degassing (Oxygen presence).[1]

-

Solution: Increase the rigor of the N₂/Vacuum cycles or use a freeze-pump-thaw method.

References

-

Compound Data: 2-Methyl-4-propanoylphenylboronic acid (CAS 540495-55-4).[1][3] PubChem. Available at: [Link][1][3]

-

Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][4] Accounts of Chemical Research. Available at: [Link][1]

-

Steric Hindrance Protocols: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link][1]

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids and Esters.[2][5][6][7] Chemistry - A European Journal.[1] Available at: [Link][1]

-

General Suzuki Guide: Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][1]

Sources

- 1. 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid [cymitquimica.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. shura.shu.ac.uk [shura.shu.ac.uk]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-4-propanoylphenylboronic acid

Introduction: Strategic Importance and Synthesis Overview

2-Methyl-4-propanoylphenylboronic acid is a crucial building block in contemporary medicinal chemistry and materials science. Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] The presence of the propanoyl moiety offers a versatile handle for further chemical elaboration, making this boronic acid a valuable intermediate in the synthesis of complex pharmaceutical agents and functional organic materials.

The transition from laboratory-scale synthesis to a robust, scalable process presents significant challenges. These include ensuring regiochemical control, managing reaction exotherms, and developing efficient purification strategies to meet the stringent purity requirements of downstream applications. This document provides a comprehensive guide for the scale-up synthesis of 2-Methyl-4-propanoylphenylboronic acid, detailing a validated two-step synthetic pathway. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each operational step to ensure reproducibility, safety, and high purity of the final product.

Synthetic Strategy: A Two-Step Approach

The most efficient and scalable synthetic route to 2-Methyl-4-propanoylphenylboronic acid involves a two-step sequence starting from the readily available 2-bromotoluene:

-

Friedel-Crafts Acylation: Introduction of the propanoyl group onto the 2-bromotoluene scaffold via an electrophilic aromatic substitution reaction.

-

Borylation via Grignard Reaction: Conversion of the resulting aryl bromide intermediate to the target boronic acid through the formation of a Grignard reagent and subsequent reaction with a borate ester.

This strategy is advantageous as it utilizes common industrial reagents and transformations, for which scale-up parameters are well-understood.

Figure 1: Overall synthetic workflow for 2-Methyl-4-propanoylphenylboronic acid.

Part 1: Scale-Up of Friedel-Crafts Acylation to 4-Bromo-3-methylpropiophenone

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] In this initial step, we aim to selectively introduce a propanoyl group to 2-bromotoluene.

Mechanism and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic acylium ion from propanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The aromatic ring of 2-bromotoluene then acts as a nucleophile, attacking the acylium ion.

The regiochemical outcome of this substitution is governed by the directing effects of the two substituents already present on the ring: the methyl group (-CH₃) and the bromine atom (-Br).[4]

-

Methyl Group: An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.[5]

-

Bromo Group: A deactivating group (due to its inductive electron-withdrawing effect) but is also an ortho, para-director because of the resonance donation of its lone pairs.[6]

In this specific case, the powerful activating effect of the methyl group dominates. It strongly directs the incoming acylium ion to the position para to it. This position is also meta to the bromo group. Steric hindrance from the bromine atom at the ortho position to the methyl group further favors acylation at the less hindered para position. Consequently, the desired product, 4-bromo-3-methylpropiophenone, is formed as the major regioisomer.

Figure 2: Mechanism of the Friedel-Crafts acylation step.

Detailed Protocol: Friedel-Crafts Acylation

Safety Precautions: Friedel-Crafts reactions are exothermic and involve corrosive and water-sensitive reagents. All operations must be conducted in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and acid-resistant gloves. An inert atmosphere is crucial to prevent the deactivation of the Lewis acid.

-

Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is rendered anhydrous by oven-drying and purging with dry nitrogen.

-

Reagent Charging: The reactor is charged with anhydrous dichloromethane (DCM) as the solvent. 2-Bromotoluene is then added. The solution is cooled to 0-5 °C using a circulating chiller.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise, ensuring the temperature does not exceed 10 °C. Note that the product ketone will form a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[1]

-

Acylating Agent Addition: Propanoyl chloride is added dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C. The reaction is typically exothermic, and the addition rate should be controlled to manage the heat evolution.

-

Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: The reaction mixture is slowly and carefully quenched by transferring it to a separate vessel containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Purification: The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Recommended Value | Rationale |

| Solvent | Dichloromethane (DCM) | Inert, low boiling point for easy removal. |

| Temperature | 0-5 °C | Controls exothermicity and minimizes side reactions. |

| Stoichiometry | 2-Bromotoluene: 1 eq. | Limiting reagent. |

| Propanoyl Chloride: 1.1 eq. | Slight excess to ensure complete reaction. | |

| AlCl₃: 1.2 eq. | Stoichiometric amount required due to complexation with the product. |

Table 1: Critical Parameters for Friedel-Crafts Acylation.

Part 2: Scale-Up of Borylation via Grignard Reaction

The conversion of the aryl bromide, 4-bromo-3-methylpropiophenone, to the corresponding boronic acid is achieved through a Grignard reaction followed by quenching with a borate ester.

Mechanism and Key Considerations

The reaction begins with the formation of an organomagnesium halide (Grignard reagent) by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This is followed by the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.

Safety Precautions: Grignard reactions are highly sensitive to moisture and air. Anhydrous conditions are paramount for successful initiation and completion. The reaction can have a significant induction period followed by a vigorous exotherm. Therefore, careful temperature control and slow, controlled addition of the aryl bromide are critical for safety on a large scale. The use of a flame-retardant lab coat and working in a well-ventilated area are mandatory.[4]

Detailed Protocol: Grignard Reaction and Borylation

-

Reactor Setup: A dry, multi-necked, jacketed glass reactor is equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet.

-

Magnesium Activation: The reactor is charged with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere. The reactor is gently warmed to activate the magnesium surface.

-

Grignard Initiation: A small amount of a solution of 4-bromo-3-methylpropiophenone in anhydrous THF is added to the magnesium suspension. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color.

-

Grignard Formation: The remaining solution of 4-bromo-3-methylpropiophenone in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -10 to 0 °C. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional hour and then slowly poured into a cold aqueous solution of sulfuric or hydrochloric acid with vigorous stirring.

-

Purification: The layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-Methyl-4-propanoylphenylboronic acid can be purified by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[7]

Figure 3: Purification options for 2-Methyl-4-propanoylphenylboronic acid.

| Parameter | Recommended Value | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent is essential for Grignard reagent stability. |

| Temperature | Reflux for Grignard formation; -10 to 0 °C for borylation | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | Aryl Bromide: 1 eq. | Limiting reagent. |